molecular formula C13H8F3NS B14326973 2-(Trifluoromethyl)-1H-phenothiazine CAS No. 105995-59-3

2-(Trifluoromethyl)-1H-phenothiazine

Cat. No.: B14326973
CAS No.: 105995-59-3
M. Wt: 267.27 g/mol
InChI Key: ZUPBRAFYYASUAC-UHFFFAOYSA-N
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Description

Significance of the Trifluoromethyl Moiety in Phenothiazine (B1677639) Chemistry

The trifluoromethyl group is a key functional group in modern medicinal chemistry and materials science due to its unique electronic and steric characteristics. Its high electronegativity and the strong carbon-fluorine bonds impart several advantageous properties to the parent molecule. multichemexports.com In the context of the phenothiazine scaffold, the -CF3 group acts as a strong electron-withdrawing group, which can significantly alter the molecule's lipophilicity, acidity, and hydrogen bonding capabilities. multichemexports.com This modification can lead to enhanced biological activity and improved pharmacokinetic profiles in medicinal applications. Furthermore, the steric bulk of the trifluoromethyl group can influence the conformation of the molecule, which is crucial for its interaction with biological targets or its packing in solid-state materials.

Historical Context of Phenothiazine Nucleus Research and Trifluoromethylated Analogues

The parent compound, phenothiazine, was first synthesized in 1883. wikipedia.org Its derivatives gained prominence in the mid-20th century, starting with the discovery of the antihistaminergic properties of certain N-substituted phenothiazines, which was followed by the serendipitous discovery of the antipsychotic activity of chlorpromazine (B137089) in the 1950s. nih.gov This marked the beginning of the era of psychopharmacology and spurred extensive research into modifying the phenothiazine core to develop new therapeutic agents.

The introduction of the trifluoromethyl group into the phenothiazine structure was a significant advancement. Researchers sought to enhance the potency and alter the side-effect profiles of existing phenothiazine-based drugs. The development of trifluoromethylated analogues was driven by the understanding that electron-withdrawing substituents at the 2-position of the phenothiazine ring could potentiate its biological activity. This led to the synthesis of important drugs like triflupromazine (B1683245) and trifluoperazine (B1681574), where 2-(Trifluoromethyl)-1H-phenothiazine serves as a key intermediate. mzcloud.orgresearchgate.net

Current Research Landscape and Future Imperatives for this compound

The current research landscape for this compound is vibrant and expanding beyond its traditional role as a pharmaceutical intermediate. It is now being explored as a foundational scaffold for the development of novel materials with interesting photophysical and electronic properties. Its derivatives are being investigated for applications in organic electronics, such as in the design of new dyes and sensors. researchgate.net

In medicinal chemistry, the focus has broadened to include the synthesis of phenothiazine hybrids, where the 2-(trifluoromethyl)phenothiazine (B42385) core is combined with other bioactive moieties to create multifunctional molecules. nih.gov These hybrids are being investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. multichemexports.comresearchgate.net Future research will likely focus on the development of more efficient and sustainable synthetic methodologies for this compound and its derivatives. Furthermore, a deeper understanding of the structure-property relationships of these compounds will be crucial for the rational design of new molecules with tailored functionalities for specific applications in both medicine and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105995-59-3

Molecular Formula

C13H8F3NS

Molecular Weight

267.27 g/mol

IUPAC Name

2-(trifluoromethyl)-1H-phenothiazine

InChI

InChI=1S/C13H8F3NS/c14-13(15,16)8-5-6-12-10(7-8)17-9-3-1-2-4-11(9)18-12/h1-6H,7H2

InChI Key

ZUPBRAFYYASUAC-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC=C2C1=NC3=CC=CC=C3S2)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Synthesis of 2 Trifluoromethyl 1h Phenothiazine and Its Derivatives

Established Synthetic Pathways to the 2-(Trifluoromethyl)phenothiazine (B42385) Core

Fusion Reactions Involving Diphenylamine (B1679370) Precursors and Sulfur

A classical and direct method for the synthesis of the phenothiazine (B1677639) core is the fusion reaction of a substituted diphenylamine with elemental sulfur. nih.govnih.govresearchgate.netresearchgate.netgoogle.com This reaction, often catalyzed by iodine, proceeds at high temperatures and results in the formation of the tricyclic phenothiazine structure through a thionation process. nih.govresearchgate.net In the context of 2-(trifluoromethyl)-1H-phenothiazine, this would involve the reaction of 3-(trifluoromethyl)diphenylamine with sulfur.

The general reaction involves heating the diphenylamine precursor and sulfur, with iodine acting as a catalyst to facilitate the cyclization. nih.govresearchgate.net The reaction mixture is typically heated to a molten state to ensure efficient reaction between the components. researchgate.net Following the reaction, the crude product is purified, often by recrystallization, to yield the desired phenothiazine. researchgate.net

ReactantsCatalystConditionsProduct
3-(Trifluoromethyl)diphenylamine, SulfurIodineHigh temperature (fusion)This compound

This table represents a general scheme for the fusion reaction. Specific reaction conditions such as temperature and reaction time can vary.

Smiles Rearrangement Approaches for Phenothiazine Ring Formation

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that has been effectively utilized in the synthesis of phenothiazines. researchgate.netnih.gov This method offers a more controlled approach to the synthesis of specifically substituted phenothiazines compared to the direct fusion method. The synthesis of this compound can be achieved via a Smiles rearrangement of a suitably substituted 2-amino-2'-nitrodiphenyl sulfide (B99878) derivative. researchgate.net

The process generally involves the treatment of a 2-acylamino-4-(trifluoromethyl)-2'-nitrodiphenyl sulfide with a basic condensing agent in an aprotic solvent. google.com The base facilitates the rearrangement, which is then followed by cyclization to form the phenothiazine ring. A subsequent hydrolysis step is often required to remove the acyl protecting group from the nitrogen atom. researchgate.net

Starting MaterialReagentsKey TransformationProduct
2-Acylamino-4-(trifluoromethyl)-2'-nitrodiphenyl sulfideBasic condensing agent (e.g., Potassium Carbonate), Aprotic solvent (e.g., N,N-Dimethylformamide)Smiles Rearrangement and Cyclization10-Acyl-2-(trifluoromethyl)phenothiazine
10-Acyl-2-(trifluoromethyl)phenothiazineAlcoholic Potassium HydroxideHydrolysisThis compound

This table outlines the key steps in the Smiles rearrangement approach for the synthesis of this compound.

Strategies Utilizing Zinc Salts of Substituted Benzenethiols

An alternative and efficient method for the preparation of the 2-(trifluoromethyl)phenothiazine core involves the use of zinc salts of substituted benzenethiols. google.com This pathway provides a good yield of the target compound and allows for the introduction of the trifluoromethyl group at a specific position. The key intermediate in this synthesis is the zinc salt of 2-amino-4-(trifluoromethyl)benzenethiol. google.com

The synthesis begins with the reaction of this zinc salt with an ortho-halonitrobenzene, such as 2-nitrochlorobenzene, in the presence of a basic reagent. google.com This reaction forms a 2-amino-4-(trifluoromethyl)-2'-nitrodiphenyl sulfide intermediate. This intermediate is then acylated, and the resulting 2-acylamino-4-(trifluoromethyl)-2'-nitrodiphenyl sulfide undergoes cyclization via a Smiles rearrangement, as described in the previous section, to yield the 2-(trifluoromethyl)phenothiazine. google.com

StepReactantsReagentsIntermediate/Product
1Zinc salt of 2-amino-4-(trifluoromethyl)benzenethiol, 2-NitrochlorobenzeneBasic reagent (e.g., Sodium Hydroxide)2-Amino-4-(trifluoromethyl)-2'-nitrodiphenyl sulfide
22-Amino-4-(trifluoromethyl)-2'-nitrodiphenyl sulfideAcylating agent (e.g., Formic acid)2-Formamido-4-(trifluoromethyl)-2'-nitrodiphenyl sulfide
32-Formamido-4-(trifluoromethyl)-2'-nitrodiphenyl sulfideBasic condensing agent (e.g., Potassium Carbonate)This compound

This table details the multi-step synthesis of this compound utilizing a zinc benzenethiolate (B8638828) precursor.

Advanced Synthetic Strategies for Functionalization and Derivatization

To explore the structure-activity relationships and develop new therapeutic agents, the 2-(trifluoromethyl)phenothiazine nucleus is often functionalized at various positions. Advanced synthetic strategies are employed to introduce a wide range of substituents, thereby fine-tuning the properties of the molecule.

Direct and Indirect Functionalization of the Phenothiazine Nucleus

The phenothiazine ring system offers several sites for functionalization, including the nitrogen atom of the thiazine (B8601807) ring and the aromatic carbons. Both direct and indirect methods can be used to introduce new functional groups.

The sulfonamide group is a key pharmacophore in medicinal chemistry, and its incorporation into the phenothiazine scaffold can lead to compounds with enhanced biological activity. nih.gov The synthesis of phenothiazine sulfonamide derivatives has been a subject of interest in the development of novel therapeutic agents. nih.gov

A common strategy for the synthesis of phenothiazine sulfonamides involves the reaction of a phenothiazine amine with a sulfonyl chloride in the presence of a base. While direct sulfamidation of the 2-(trifluoromethyl)phenothiazine core is a plausible route, a more frequently employed approach involves building the sulfonamide functionality as part of a side chain attached to the phenothiazine nitrogen.

For instance, a synthetic route can commence with the N-alkylation of 2-(trifluoromethyl)phenothiazine with a suitable haloalkylamine. The resulting amino-functionalized phenothiazine can then be reacted with a variety of sulfonyl chlorides to yield the desired sulfonamide derivatives.

StepStarting MaterialReagentsIntermediate/Product
1This compoundHaloalkylamine (e.g., 2-chloro-N-methylethanamine)N-Alkylamino-2-(trifluoromethyl)phenothiazine
2N-Alkylamino-2-(trifluoromethyl)phenothiazineSulfonyl chloride (e.g., benzenesulfonyl chloride), Base (e.g., triethylamine)2-(Trifluoromethyl)phenothiazine sulfonamide derivative

This table illustrates a general synthetic scheme for the preparation of 2-(trifluoromethyl)phenothiazine sulfonamide derivatives via N-alkylation followed by sulfonamide formation.

Acylation and Subsequent Alkylamine Condensation Strategies

Acylation is a fundamental strategy in the synthesis of the 2-(trifluoromethyl)phenothiazine core. One established process involves the acylation of a precursor molecule, 2-amino-4-(trifluoromethyl)-2'-nitrodiphenylsulfide. For instance, this intermediate can be treated with 88% formic acid and heated to produce 2-formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide. google.com This acylated compound is then cyclized in the presence of a basic condensing agent, such as potassium carbonate, in a solvent like N,N-dimethylformamide to yield the 10-acyl-2-(trifluoromethyl)phenothiazine. google.com Subsequent hydrolysis, for example by heating in alcoholic potassium hydroxide, removes the acyl group at the N10 position to afford the parent 2-(trifluoromethyl)phenothiazine. google.com

Further derivatization at the N10 position often involves condensation with various alkylamines. This typically follows the N-alkylation of the phenothiazine core with a suitable linker containing a reactive group, which can then be condensed with an amine. These multi-step syntheses allow for the introduction of diverse side chains, significantly altering the molecule's properties.

Regioselective Alkylation and Aromatic Substitution Reactions

The nitrogen atom of the phenothiazine ring system is a nucleophile and can undergo regioselective alkylation and aromatic substitution reactions. Nucleophilic aromatic substitution (SNAr) provides a transition-metal-free pathway to create 10-phenylphenothiazine (PTH) derivatives. mdpi.comdigitellinc.com Polyfluoroarenes are effective substrates for these reactions due to the high electronegativity of fluorine atoms, which activates the aromatic ring for nucleophilic attack. mdpi.com

A specific example is the reaction of 2-(trifluoromethyl)-10H-phenothiazine with octafluorotoluene (B1221213). mdpi.com This reaction proceeds efficiently in the presence of a mild base like potassium carbonate (K₂CO₃) in a solvent such as N,N-dimethylformamide (DMF). The substitution occurs with high regioselectivity, where the nitrogen atom of the phenothiazine displaces the fluorine atom at the para-position relative to the trifluoromethyl group on the octafluorotoluene ring. mdpi.com This yields 10-(2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl)-2-(trifluoromethyl)-10H-phenothiazine as the sole product in high yield, without the formation of regioisomers or multi-substituted products. mdpi.com

Table 1: Regioselective SNAr Reaction of 2-(Trifluoromethyl)-10H-phenothiazine

Reactant 1Reactant 2Base/SolventProductYield
2-(trifluoromethyl)-10H-phenothiazineOctafluorotolueneK₂CO₃ / DMF10-(2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl)-2-(trifluoromethyl)-10H-phenothiazine96% mdpi.com
Synthesis of 2-(Trifluoromethyl)phenothiazine-triazole Hybrids via Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, efficient, and high-yielding, making them ideal for creating complex molecules from simpler building blocks. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction used to form a stable 1,2,3-triazole ring. nih.gov This methodology has been employed to synthesize novel hybrids of 2-(trifluoromethyl)phenothiazine. multichemexports.com

The synthesis involves incorporating the 2-(trifluoromethyl)phenothiazine scaffold into a larger molecule containing a 1,2,3-triazole linker. multichemexports.com This is typically achieved by first preparing an azide- or alkyne-functionalized phenothiazine derivative. This functionalized intermediate is then reacted with a corresponding alkyne or azide (B81097) partner in the presence of a copper(I) catalyst to form the desired triazole hybrid. arkat-usa.orgresearchgate.net This approach allows for the modular assembly of diverse molecular architectures, linking the phenothiazine core to other chemical moieties. multichemexports.comarkat-usa.org

Incorporation of Hydroxyl Groups in Side Chains

The introduction of hydroxyl (-OH) groups into the N10 side chain of 2-(trifluoromethyl)phenothiazine is a key synthetic modification. These derivatives are often synthesized by alkylating the parent phenothiazine ring with a side chain that already contains one or more hydroxyl groups, or a precursor that can be converted to a hydroxyl group.

For example, fluphenazine (B1673473), a well-known derivative, features a hydroxyethyl (B10761427) group on its piperazine (B1678402) side chain. egpat.com More complex derivatives with two hydroxyl groups in the side chain have also been synthesized and studied. mdpi.comresearchgate.net Examples of such compounds include:

(10-[3-(N-2-hydroxyethyl-N-methylamino)-2-hydroxypropyl]-2-trifluoromethylphenothiazine) (MAE-TPR) mdpi.com

(S(+)-10-[3-(1-ethyl-2-hydroxyethylamino)-2-hydroxypropyl]-2-trifluoromethylphenothiazine hydrochloride) (ABu-TPR) mdpi.com

(10-{3-[4-(2-hydroxyethoxyethyl)piperazin-1-yl]-2-hydroxypropyl}-2-trifluoromethylphenothiazine dihydrochloride) (HEE-FLU) mdpi.com

Theoretical studies on these molecules indicate that the position of the hydroxyl group within the side chain influences its chemical reactivity. mdpi.comnih.gov For instance, in derivatives with two hydroxyl groups, the one located closer to the trifluoromethyl-substituted phenothiazine ring is considered the more chemically active site. mdpi.com

Table 2: Examples of 2-(Trifluoromethyl)phenothiazine Derivatives with Hydroxylated Side Chains

Compound AbbreviationFull Chemical NameNumber of Hydroxyl Groups
Fluphenazine10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-2-(trifluoromethyl)phenothiazine1
MAE-TPR10-[3-(N-2-hydroxyethyl-N-methylamino)-2-hydroxypropyl]-2-trifluoromethylphenothiazine2 mdpi.com
ABu-TPRS(+)-10-[3-(1-ethyl-2-hydroxyethylamino)-2-hydroxypropyl]-2-trifluoromethylphenothiazine2 mdpi.com
HEE-FLU10-{3-[4-(2-hydroxyethoxyethyl)piperazin-1-yl]-2-hydroxypropyl}-2-trifluoromethylphenothiazine2 mdpi.com

Oxidation Reactions for Sulfur Atom Modification

The sulfur atom in the central ring of the phenothiazine scaffold is susceptible to oxidation, leading to the formation of sulfoxides (S-oxides) and sulfones (S,S-dioxides). These modifications alter the geometry and electronic properties of the heterocyclic ring system.

Synthesis of Phenothiazine-5-oxide Derivatives

The synthesis of 2-(trifluoromethyl)-10H-phenothiazine-5-oxide can be achieved through controlled oxidation of the parent compound. pharmaffiliates.comnih.gov A common and effective method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent at room temperature. researchgate.net For instance, a derivative such as 2-(4-(3-(2-(trifluoromethyl)-10H-phenothiazine-10-yl)propyl)piperazine-1-yl)ethanol dihydrochloride (B599025) can be oxidized with H₂O₂ to yield the corresponding 5-oxide derivative in quantitative yields and with high purity. researchgate.net Other methods reported for the oxidation of the phenothiazine core to its S-oxide include electrochemical synthesis and simple air oxidation in a THF solution. bham.ac.uknih.gov

Synthesis of Phenothiazine-5,5-dioxide Derivatives

Further oxidation of the sulfur atom leads to the formation of the 5,5-dioxide (sulfone) derivative. This transformation requires more forceful conditions or a higher stoichiometry of the oxidizing agent compared to the synthesis of the 5-oxide. Hydrogen peroxide is also a suitable reagent for this conversion. researchgate.net The synthesis can be performed by oxidizing the corresponding 2-(trifluoromethyl)phenothiazine derivative with multiple mole equivalents of hydrogen peroxide. google.com Alternatively, the phenothiazine-5-oxide can serve as the starting material for a second oxidation step to produce the 5,5-dioxide. researchgate.net For example, 10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5-oxide can be further oxidized with H₂O₂ to form the 10-(3-(4-(2-hydroxyethyl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5,5-dioxide derivative. researchgate.net

Table 3: Oxidation Products of 2-(Trifluoromethyl)phenothiazine Derivatives

Starting MaterialOxidizing AgentProduct
2-(Trifluoromethyl)phenothiazine DerivativeH₂O₂ (controlled)2-(Trifluoromethyl)phenothiazine-5-oxide Derivative researchgate.net
2-(Trifluoromethyl)phenothiazine-5-oxide DerivativeH₂O₂2-(Trifluoromethyl)phenothiazine-5,5-dioxide Derivative researchgate.net
2-(Trifluoromethyl)phenothiazine DerivativeH₂O₂ (excess)2-(Trifluoromethyl)phenothiazine-5,5-dioxide Derivative google.com

Microwave-Assisted Synthetic Methodologies

Microwave-assisted synthesis has emerged as a significant advancement in the production of phenothiazine derivatives, offering substantial improvements over conventional heating methods. jmedchem.comnih.gov This technology provides rapid and uniform heating, which often leads to accelerated reaction rates, higher yields, and reduced reaction times. jmedchem.comnih.gov For the synthesis of trifluoromethylated phenothiazines, microwave irradiation has been applied to key reaction steps, demonstrating its efficiency and potential as an environmentally benign approach. orientjchem.org

One notable application is the thionation of biphenyl (B1667301) amino derivatives. A two-step, microwave-assisted method has been developed that begins with the formation of a biphenyl amino derivative from a p-substituted phenol (B47542) and an o-substituted aniline. This intermediate is then thionated in the presence of iodine under microwave irradiation to yield the final phenothiazine derivative. orientjchem.org This process is significantly more efficient and environmentally friendly compared to traditional multi-step methods like those involving the Smiles rearrangement. orientjchem.org

The Duff formylation reaction, used to introduce a formyl group onto the phenothiazine core, has also been successfully adapted to microwave-assisted conditions. researchgate.net For instance, the formylation of 2-trifluoromethyl-10H-phenothiazine has been achieved using this technique. Molecular modeling studies suggest that the regioselectivity of this reaction is influenced by the electrostatic potential of the phenothiazine substrate. researchgate.net The advantages of using microwave assistance in these syntheses are clearly demonstrated by the significant reduction in reaction time and, in some cases, improved yields when compared to classical heating. nih.govnih.gov

Interactive Table: Comparison of Microwave-Assisted vs. Conventional Synthesis

Reaction TypeSubstrateMethodReaction TimeYieldReference
ThionationBiphenyl Amine DerivativeMicrowaveShorterBetter orientjchem.org
ThionationBiphenyl Amine DerivativeConventionalLongerLower orientjchem.org
Hantzsch CyclizationThiosemicarbazide DerivativeMicrowaveMuch ShorterHigh nih.gov
Hantzsch CyclizationThiosemicarbazide DerivativeConventionalLongerLower nih.gov
Aromatic Substitution10-MethylphenothiazineMicrowave5 min90% nih.gov
Aromatic Substitution10-MethylphenothiazineConventional24 h80% nih.gov

Challenges and Innovations in Trifluoromethylated Phenothiazine Synthesis

The synthesis of trifluoromethylated phenothiazines, while crucial for developing new therapeutic agents, is fraught with challenges that have spurred significant innovation in synthetic chemistry.

Challenges:

Traditional synthetic routes for phenothiazines often suffer from several drawbacks. researchgate.net Key challenges include:

Low Yields and Difficult Purifications: Early syntheses of compounds like N-Ethyl-3,7-bis(trifluoromethyl)phenothiazine were hampered by low yields and complicated purification processes. rsc.org

Poor Regioselectivity: Achieving substitution at specific positions on the phenothiazine rings can be difficult with classical methods, leading to mixtures of isomers that are challenging to separate. researchgate.net

Harsh Reaction Conditions: Many conventional methods, such as the fusion of a diphenylamine derivative with sulfur, require high temperatures (e.g., 140-150°C), which can limit the functional group tolerance of the reaction. google.com

Hazardous Reagents and Byproducts: The use of toxic reagents and the generation of hazardous byproducts like H₂S are common issues in traditional phenothiazine syntheses. researchgate.net

Multi-Step Processes: Synthesizing derivatives often requires lengthy, multi-step procedures, which can be inefficient and costly. For example, the synthesis of 2-trifluoromethyl-10-aminopropylphenothiazine (TAPP) previously involved protecting group chemistry and multiple purification steps. nih.gov

Innovations:

To overcome these obstacles, researchers have developed a range of innovative strategies and technologies.

Transition Metal-Mediated Processes: The use of transition metal catalysts, such as in the Ullmann reaction (a copper-catalyzed coupling), has provided milder reaction conditions and improved yields compared to older methods. jmedchem.comresearchgate.net More recently, iron-catalyzed tandem C–S/C–N cross-coupling reactions have been explored to address issues of toxicity and regioselectivity. researchgate.net

Advanced Technologies: Emerging technologies are paving the way for more efficient phenothiazine production. jmedchem.com As discussed, microwave-assisted synthesis significantly accelerates reaction rates. jmedchem.com Flow chemistry is another promising innovation that allows for continuous production under precisely controlled conditions, which is ideal for scaling up manufacturing processes. jmedchem.com

Green Chemistry Principles: There is a growing emphasis on incorporating green chemistry principles to reduce the environmental impact of synthesis. This includes using renewable feedstocks, biodegradable solvents, and developing solvent-free reactions to minimize waste and energy consumption. jmedchem.com

Interactive Table: Comparison of Traditional vs. Innovative Synthetic Methods

FeatureTraditional MethodsInnovative MethodsReference
Yield Often lowHigh-yielding rsc.orgnih.gov
Purity Difficult purificationsCleaner reactions rsc.org
Reagents Often hazardous/expensiveLess hazardous, inexpensive nih.gov
Conditions Harsh (e.g., high temp)Milder conditions jmedchem.comresearchgate.net
Technology Conventional heatingMicrowave, Flow Chemistry jmedchem.com
Byproducts Toxic (e.g., H₂S)Reduced waste jmedchem.comresearchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(Trifluoromethyl)-1H-phenothiazine, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the carbon skeleton and the placement of protons.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides critical information about the number and electronic environment of hydrogen atoms in the molecule. The spectrum is characterized by signals in the aromatic region, typically between 6.5 and 7.5 ppm, corresponding to the seven protons on the two benzene (B151609) rings. compoundchem.com The trifluoromethyl group (-CF₃) significantly influences the chemical shifts of nearby protons due to its strong electron-withdrawing nature.

Protons on the trifluoromethyl-substituted ring (H-1, H-3, and H-4) are expected to resonate at a slightly different frequency compared to the protons on the unsubstituted ring (H-6, H-7, H-8, and H-9). The signal for the amine proton (N-H) typically appears as a broad singlet, its chemical shift being sensitive to solvent and concentration. The aromatic protons exhibit complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors. chemicalbook.comresearchgate.net

Expected ¹H NMR Spectral Data:

Aromatic Protons (H-1, H-3, H-4, H-6, H-7, H-8, H-9): Complex multiplets in the range of δ 6.5-7.5 ppm.

Amine Proton (N-H): A broad singlet, typically in the range of δ 8.0-9.0 ppm, which can vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis with Carbon-Fluorine Coupling Characterization

The ¹³C NMR spectrum reveals the carbon framework of the molecule. A key feature in the spectrum of this compound is the coupling between the carbon and fluorine atoms of the -CF₃ group. chemicalbook.com The fluorine nucleus (¹⁹F) has a spin of I = 1/2, leading to observable splitting of carbon signals according to the n+1 rule. researchgate.net

The carbon of the trifluoromethyl group itself appears as a quartet due to coupling with the three fluorine atoms (¹J C-F). The aromatic carbon directly attached to the -CF₃ group (C-2) also appears as a quartet, but with a smaller coupling constant (²J C-F). researchgate.net Other carbons in the vicinity may also show smaller couplings (³J C-F and ⁴J C-F). acdlabs.com This characteristic splitting pattern is definitive for confirming the presence and position of the trifluoromethyl substituent. researchgate.net Spectroscopic data for derivatives of 2-(trifluoromethyl)phenothiazine (B42385) show a typical one-bond C-F coupling constant of approximately 272 Hz and a two-bond coupling constant of around 32 Hz. researchgate.netrsc.org

Carbon AtomExpected Chemical Shift (δ, ppm)Splitting Pattern (due to C-F coupling)Typical Coupling Constant (J, Hz)
-CF₃~120-125Quartet (q)¹J C-F ≈ 272
C-2~125-130Quartet (q)²J C-F ≈ 32
Aromatic Carbons~115-145Singlets or small doublets/triplets³J C-F, ⁴J C-F (smaller)

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate at specific frequencies. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. biomedscidirect.com The N-H stretching vibration of the secondary amine in the phenothiazine (B1677639) ring is typically observed as a sharp peak around 3340 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings produce a series of bands in the 1450-1600 cm⁻¹ region. researchgate.net Crucially, the presence of the trifluoromethyl group is confirmed by very strong absorption bands, typically in the 1100-1300 cm⁻¹ range, which are due to C-F stretching vibrations. mdpi.comnih.govnih.govresearchgate.net

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
N-H Stretch~3340-3400Secondary Amine
Aromatic C-H Stretch~3050-3100Aromatic Ring
Aromatic C=C Stretch~1450-1600Aromatic Ring
C-N Stretch~1230-1250Aryl Amine
C-F Stretch~1100-1300 (strong)Trifluoromethyl Group
C-S Stretch~1080-1100Thioether

Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Vibrational Signatures

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that enhances Raman scattering by molecules adsorbed onto rough metal surfaces, such as gold or silver nanoparticles. rsc.orgmdpi.com For phenothiazine derivatives, SERS provides detailed vibrational signatures even at very low concentrations. researchgate.net The enhancement is achieved through electromagnetic and chemical mechanisms when the molecule is in close proximity to the plasmonic nanoparticles. researchgate.netrsc.org

Studies on phenothiazine-based dyes show that they interact strongly with gold nanoparticles, which can be beneficial for applications like dye-sensitized solar cells. rsc.org The interaction often involves the sulfur and nitrogen atoms of the phenothiazine core, leading to significant enhancement of the Raman signals corresponding to the C-S and C-N vibrational modes, as well as the aromatic ring vibrations. researchgate.netresearchgate.net This technique allows for the detection of molecular fingerprints that might be weak or unobservable in conventional Raman spectroscopy. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.orglibretexts.org

For this compound (C₁₃H₈F₃NS), the molecular weight is approximately 267.27 g/mol . nist.gov In electron ionization (EI) mass spectrometry, the spectrum will show a molecular ion peak (M⁺) at m/z = 267. This peak confirms the molecular weight of the compound. nist.gov

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for phenothiazine derivatives involve the cleavage of bonds within the heterocyclic ring system. nih.gov For this specific compound, characteristic fragments would include the loss of a fluorine atom (M-19), resulting in an ion at m/z 248, and the loss of the entire trifluoromethyl radical (M-69), leading to a significant peak at m/z 198. miamioh.edu Further fragmentation of the core phenothiazine structure can also be observed. nist.gov

m/z ValueProposed FragmentNotes
267[C₁₃H₈F₃NS]⁺Molecular Ion (M⁺)
248[C₁₃H₈F₂NS]⁺Loss of a Fluorine atom ([M-F]⁺)
198[C₁₂H₈NS]⁺Loss of the Trifluoromethyl radical ([M-CF₃]⁺)

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a cornerstone technique for the precise determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HR-MS provides an exact mass that can be used to calculate the molecular formula, distinguishing the compound from others with the same nominal mass. For the parent compound, 10H-Phenothiazine, 2-(trifluoromethyl)-, the molecular formula is established as C₁₃H₈F₃NS, with a molecular weight of 267.270 g/mol . nist.gov

In the analysis of synthesized phenothiazine derivatives, HR-MS equipped with sources like Electrospray Ionization (ESI) is routinely used for characterization. mdpi.com For instance, in the characterization of novel donor-acceptor dyes based on phenothiazine, HR-MS is employed alongside NMR and FTIR spectroscopy to systematically examine and confirm the synthesized structure. researchgate.net The accuracy of HR-MS is often ensured by using an external reference, such as leucine (B10760876) enkephalin, for mass correction during data acquisition. mdpi.com

Table 1: HR-MS Data for a Related Iron Carbonyl Complex Containing a Trifluoromethyl Group

Parameter Value
Calculated m/z 259.9748 (for C₉H₇F₃FeO₂)
Found m/z 259.9738
Technique HRMS-EI

This table presents data for a related organometallic compound, illustrating the high accuracy of the HR-MS technique in determining elemental composition. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivative and Photoproduct Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is particularly valuable for analyzing complex mixtures, such as the products of synthetic reactions or degradation studies involving this compound.

LC-MS is instrumental in identifying and quantifying phenothiazines and their derivatives in various matrices. researchgate.net The technique can be used to monitor reaction pathways, such as the N-phosphorylation of phenothiazine, by identifying the composition of the products formed under different reaction conditions. mdpi.com Furthermore, online coupling of LC with electrochemistry and mass spectrometry (EC-LC-MS) allows for the investigation of electrochemical oxidation pathways. For phenothiazines, this method can track the conversion to oxidized products, such as the corresponding sulfoxides, providing insights into their redox behavior and potential metabolic transformations. researchgate.net The development of sensitive LC-MS/MS methods enables the simultaneous characterization and quantification of multiple components in complex samples, which is crucial for studying the transformation of related compounds during processes like heating. mdpi.com

Electronic Spectroscopy for Optoelectronic Properties

Electronic spectroscopy techniques, including UV-Vis absorption and fluorescence spectroscopy, are critical for probing the electronic structure and photophysical properties of this compound. These properties are largely dictated by the π-conjugated system of the phenothiazine core and are modulated by substituents like the trifluoromethyl group.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectrum of phenothiazine derivatives is characterized by distinct absorption bands arising from electronic transitions within the molecule. The parent 10H-phenothiazine scaffold typically exhibits two main absorption bands corresponding to n-π* and π-π* transitions. mdpi.com In a study of a N-phosphoryl phenothiazine derivative in acetonitrile, absorption bands were located at 234 nm (π-π) and 280 nm (n-π). mdpi.com The presence of the electron-withdrawing trifluoromethyl group at the C-2 position is expected to influence the energy of these transitions, potentially causing shifts in the absorption maxima (λmax).

The electronic properties and intramolecular charge transfer (ICT) characteristics can be significantly affected by the solvent polarity, a phenomenon known as solvatochromism. researchgate.net Studies on various phenothiazine-based chromophores show that their absorption bands can extend from the visible to the near-infrared region, highlighting their potential in optoelectronic applications. researchgate.net Theoretical investigations using Density Functional Theory (DFT) often complement experimental UV-Vis studies to help assign the observed electronic transitions. semanticscholar.org

Table 2: UV-Vis Absorption Data for a N-phosphoryl Phenothiazine Derivative

Solvent λmax 1 (nm) Transition λmax 2 (nm) Transition
Acetonitrile 234 π-π* 280 n-π*

This table shows the absorption maxima for a related phenothiazine derivative, illustrating the typical electronic transitions observed in this class of compounds. mdpi.com

Fluorescence Spectroscopy and Quantum Yield Determinations

Fluorescence spectroscopy provides valuable information about the excited-state properties of this compound. Upon absorption of UV or visible light, the molecule can relax to the ground state by emitting a photon, and the characteristics of this emission are sensitive to the molecular structure and environment.

Phenothiazine and its derivatives are known to be fluorescent, often exhibiting intramolecular charge transfer (ICT) characteristics. researchgate.netacs.org The emission wavelength and fluorescence quantum yield (Φf) are key parameters that quantify the efficiency of the fluorescence process. For a novel donor-acceptor dye based on phenothiazine, the quantum yield was experimentally measured in ethanol. researchgate.net The emission properties are influenced by the nature of substituents on the phenothiazine ring system. For example, the introduction of an N-phosphoryl substituent on the phenothiazine core resulted in a blue-shifted emission band (λem = 374 nm) compared to the parent 10H-phenothiazine (λem = 454 nm). mdpi.com The manifold modification sites on the phenothiazine structure make it a versatile platform for designing materials with tailored fluorescence properties for various applications. researchgate.net

X-ray Diffraction for Solid-State Molecular Conformation

Crystal Structure Analysis of 2-(Trifluoromethyl)phenothiazine Systems

Single-crystal X-ray diffraction analysis provides unambiguous structural elucidation of phenothiazine derivatives. semanticscholar.org The analysis of 2-(Trifluoromethyl)phenothiazine reveals the specific conformation adopted by the molecule in the crystalline state. The phenothiazine ring system is not planar but exists in a folded conformation along the N-S axis, a characteristic feature of this heterocyclic system. The degree of this folding, or the dihedral angle between the two benzene rings, is a key structural parameter.

In cases where obtaining single crystals suitable for X-ray diffraction is challenging, particularly for nanocrystalline or poorly crystalline samples, 3D electron diffraction tomography can be employed. This technique was successfully used to determine the crystal structure of the parent phenothiazine from nanocrystals, revealing its unit cell parameters and space group. nanomegas.com Such structural data are vital for understanding intermolecular interactions in the solid state and for structure-property relationship studies. semanticscholar.org

Table 3: Unit Cell Parameters for Phenothiazine Determined by Electron Diffraction Tomography

Parameter Value
a 12.04 Å
b 9.03 Å
c 9.01 Å
β 94.21º
Space Group P2₁ or P2₁/c

This table presents the crystallographic data for the parent phenothiazine compound, obtained via a modern diffraction technique suitable for nanomaterials. nanomegas.com

Dihedral Angle Analysis of Tricyclic Phenothiazine Systems

The central 1,4-thiazine ring in phenothiazine derivatives typically adopts a boat conformation. In this arrangement, the sulfur and nitrogen atoms are displaced from the plane formed by the surrounding carbon atoms. This boat-like structure results in the characteristic folding of the entire tricyclic system. The degree of this folding is influenced by the nature and position of substituents on the rings.

For the parent phenothiazine, the dihedral angle between the planes of the two benzene rings is approximately 158.5°. However, the introduction of substituents can cause significant variations in this angle. For instance, in a related phenothiazine derivative, the dihedral angle between the outer rings was found to be 23.13°. In other substituted phenothiazines, these angles have been observed at 14.2° and 13.6° for two different molecules in the same crystal unit. acs.org This variability highlights the conformational flexibility of the phenothiazine scaffold.

The following table summarizes the dihedral angles observed in various substituted phenothiazine systems, illustrating the conformational range of this important heterocyclic scaffold.

CompoundDihedral Angle Between Outer Rings (°)Reference
A Substituted Phenothiazine23.13 acs.org
Phenothiazine Molecule A (in crystal)14.2 acs.org
Phenothiazine Molecule B (in crystal)13.6 acs.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent quantum chemical method employed to determine the theoretical molecular stability and chemical reactivity of phenothiazine (B1677639) compounds. mdpi.comnih.gov This computational approach allows for the calculation of various molecular properties by modeling the electron density. DFT has been utilized in theoretical studies of 2-(trifluoromethyl)phenothiazine (B42385) (TFMP) derivatives to assess thermochemical parameters and other quantum chemical properties that influence their behavior in biological systems. mdpi.commdpi.comnih.gov

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory used to describe and predict chemical reactivity based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com Analyzing these orbitals is fundamental to understanding the electronic characteristics and reaction mechanisms of a molecule. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant quantum chemical parameter. A smaller energy gap suggests that a molecule can be more easily excited and is generally associated with higher chemical reactivity and lower stability. pmf.unsa.ba Conversely, a larger HOMO-LUMO energy gap indicates greater stability and lower reactivity. pmf.unsa.ba This energy gap is crucial for understanding the charge transfer interactions that can occur within the molecule. pmf.unsa.ba In the context of 2-(trifluoromethyl)phenothiazine and its derivatives, DFT calculations are used to determine this energy gap to predict their electronic properties and reactivity.

While direct NBO analysis data for the parent compound is not detailed in the provided research, related computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) have been applied to derivatives of 2-(trifluoromethyl)phenothiazine to analyze atomic and bond properties based on electron-density distributions. mdpi.comnih.gov Such analyses are instrumental in identifying and characterizing non-covalent interactions, such as intramolecular hydrogen bonds. mdpi.comnih.gov For instance, in studies of TFMP derivatives featuring side chains with hydroxyl groups, QTAIM analysis has been used to identify weak intramolecular hydrogen bonds between the hydrogen atom of a hydroxyl group and a nitrogen atom within the side chain. mdpi.commdpi.com These interactions are identified by analyzing the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs). nih.gov

DFT computations are effectively used to calculate various thermochemical parameters that describe the physicochemical characteristics of different chemical groups within the structure of 2-(trifluoromethyl)phenothiazine derivatives. mdpi.comnih.gov These parameters are essential for understanding reaction mechanisms, such as those involved in antioxidant activity. mdpi.com

Bond Dissociation Enthalpy (BDE) is the standard enthalpy change associated with the homolytic cleavage of a bond. ucsb.edu For phenothiazine derivatives, particularly those with hydroxyl (-OH) groups, the BDE of the O-H bond is a key parameter for evaluating their potential as antioxidants acting through a hydrogen atom transfer (HAT) mechanism. mdpi.com A lower BDE value indicates that the hydrogen atom can be more easily donated to scavenge free radicals. Theoretical studies on various TFMP derivatives have calculated the BDE for hydroxyl groups located in their side chains to rank their theoretical antioxidative activity. mdpi.com

Calculated Bond Dissociation Enthalpy (BDE) for Hydroxyl Groups in TFMP Derivatives (Aqueous Medium)
CompoundBDE (kcal/mol)
MAE-TPR76.9
ABu-TPR77.6
HEE-FLU79.4

Data derived from theoretical studies on 2-(trifluoromethyl)phenothiazine derivatives, indicating the energy required to break the O-H bond in the side chain. mdpi.com A lower value suggests a higher potential for antioxidant activity via the HAT mechanism. mdpi.com

Ionization Potential (IP) is the energy required to remove an electron from a molecule, forming a cation radical. This parameter is fundamental to the Single Electron Transfer-Proton Transfer (SET-PT) mechanism of antioxidant action, where the initial step is the transfer of an electron. mdpi.com DFT calculations provide theoretical IP values for TFMP derivatives, helping to assess their capacity to donate an electron. Lower IP values suggest a greater ease of electron donation. mdpi.com

Calculated Ionization Potential (IP) for TFMP Derivatives (Aqueous Medium)
CompoundIP (kcal/mol)
HEE-FLU86.7
ABu-TPR87.3
MAE-TPR87.6

Data from DFT calculations on 2-(trifluoromethyl)phenothiazine derivatives. mdpi.com The IP value describes the energy associated with the first step of the SET-PT antioxidant mechanism. mdpi.com

Thermochemical Parameter Calculations

Proton Dissociation Enthalpy (PDE)

Proton Dissociation Enthalpy (PDE) is a key thermochemical parameter that describes the energy required to remove a proton from a molecule. It is particularly relevant in the context of the Single Electron Transfer-Proton Transfer (SET-PT) mechanism of antioxidant activity. In this mechanism, an electron is first transferred, forming a radical cation, followed by the loss of a proton. The second step is characterized by the PDE. mdpi.com

Theoretical studies on derivatives of 2-(trifluoromethyl)phenothiazine (TFMP) bearing hydroxyl groups (-OH) in their side chains have been conducted using DFT calculations. These calculations determine the PDE for the specific hydroxyl groups within the derivatives' structures. For instance, in a study of newly synthesized TFMP derivatives with two hydroxyl groups in the side chain, the PDE was calculated to understand the likelihood of proton release from the cationic radical form. mdpi.com The results indicated that this parameter, along with the ionization potential (IP), is crucial for describing the SET-PT pathway. mdpi.com

Proton Affinity (PA)

Proton Affinity (PA) measures the enthalpy change when a proton is added to a molecule, essentially quantifying its basicity in the gas phase. It is a critical parameter for understanding the Sequential Proton Loss Electron Transfer (SPLET) mechanism, another pathway for antioxidant action. The SPLET mechanism begins with the heterolytic cleavage of a bond (like an O-H bond), releasing a proton to form an anion. mdpi.com The ease of this initial step is described by the PA. mdpi.comnih.gov

DFT computations on various TFMP derivatives have shown that the PA values for the hydroxyl groups in their side chains can determine which site is more likely to undergo the initial proton loss. For example, in derivatives named MAE-TPR and ABu-TPR, the PA value for one hydroxyl group (-OH(2)) was found to be lower than for the other (-OH(1)), suggesting the -OH(2) group is the more probable site for deprotonation in the SPLET mechanism. mdpi.com In another derivative, HEE-FLU, the PA values for both hydroxyl groups were nearly identical, indicating an equal probability of proton loss from either site. nih.gov

Electron Transfer Enthalpy (ETE)

Electron Transfer Enthalpy (ETE) is the enthalpy change associated with the transfer of an electron from an anion to a radical scavenger, which constitutes the second step of the SPLET mechanism. mdpi.com After the initial proton loss (governed by PA), the resulting anion donates an electron. This process is described by the ETE. mdpi.comnih.gov

Thermochemical Parameters for Hydroxyl Groups in Selected 2-(Trifluoromethyl)phenothiazine Derivatives (kcal/mol)
DerivativeParameter-OH(1) Group-OH(2) Group
MAE-TPRPDEValue 1Value 2
PAValue 3Value 4
ETEValue 5Value 6
ABu-TPRPDEValue 7Value 8
PAValue 9Value 10
ETEValue 11Value 12
HEE-FLUPDEValue 13Value 14
PA60.860.9
ETEValue 15Value 16

Prediction of Molecular Stability and Chemical Reactivity

Density Functional Theory (DFT) is a powerful method for predicting the molecular stability and chemical reactivity of compounds. mdpi.com Quantum chemical properties derived from DFT calculations have a significant impact on how a drug behaves in biological systems. mdpi.comnih.gov For the phenothiazine class of molecules, these computational methods are valuable for predicting their activity. mdpi.comnih.gov

The reactivity of the 2-(trifluoromethyl)phenothiazine core is influenced by its non-planar "butterfly" conformation and the presence of electron-rich nitrogen and sulfur heteroatoms, which enhance its electron-donating character. rsc.org The trifluoromethyl (-CF3) group at the C-2 position acts as an electron-withdrawing group, which significantly influences the molecule's electronic structure, solubility, and reactivity compared to unsubstituted phenothiazine. multichemexports.com This modification can affect the molecule's redox properties, which are central to the biological and chemical activities of phenothiazines. rsc.org For instance, functionalization at different sites on the phenothiazine ring can determine whether the molecule participates in one- or two-electron transfer reactions. rsc.org

Simulation of Vibrational Spectra

The simulation of vibrational spectra, such as Infrared (IR) and Raman spectra, is a common application of computational chemistry that provides a theoretical fingerprint of a molecule's structure. These simulations are typically performed using DFT calculations, which can predict the frequencies and intensities of the vibrational modes of the molecule. By comparing simulated spectra with experimental data, researchers can confirm molecular structures and assign specific spectral bands to the motions of particular atoms or functional groups. semanticscholar.org

While specific simulated vibrational spectra for the parent 2-(trifluoromethyl)-1H-phenothiazine are not detailed in the available literature, computational studies on related phenothiazine derivatives are common. researchgate.net These studies help to understand how structural modifications, such as the addition of the trifluoromethyl group, influence the vibrational modes of the core phenothiazine structure.

Analysis of Solvent Effects on Electronic Properties

Studies on various 2-substituted phenothiazines have shown that their photophysical properties are more significantly affected by the nature of the solvent and the substituent at the C-2 position than by the side chain at the N-10 position. acs.org For phenothiazine-based dyes, changing solvent polarity can lead to noticeable shifts in UV-Vis absorption and fluorescence spectra, a phenomenon known as solvatochromism, which is often linked to intramolecular charge transfer (ICT) characteristics. researchgate.net The trifluoromethyl group on the this compound core is expected to influence these solvent interactions due to its strong electron-withdrawing nature. multichemexports.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules. emerald.com It allows for the calculation of properties such as vertical excitation energies, which correspond to UV-Vis absorption spectra, and the nature of electronic transitions (e.g., π-π* or intramolecular charge transfer). emerald.commdpi.com

TD-DFT has been widely applied to various phenothiazine derivatives to understand their photophysical behavior, which is crucial for applications in areas like dye-sensitized solar cells and organic light-emitting diodes (OLEDs). rsc.orgnih.gov These calculations can reveal how the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are distributed across the molecule and how this distribution changes upon excitation. rsc.org For donor-acceptor systems involving a phenothiazine unit, TD-DFT calculations can elucidate the charge-transfer nature of the excited states. mdpi.comrsc.org For instance, in studies of naphthalimide-phenothiazine derivatives, TD-DFT calculations showed that the lowest singlet excited state (S1) typically has an ICT nature, with the HOMO localized on the phenothiazine donor and the LUMO on the naphthalimide acceptor. rsc.org This type of analysis is essential for designing molecules with specific optical and electronic properties.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a theoretical model used to analyze the electron density distribution in molecules to define atomic and bond properties. nih.govarxiv.org This approach partitions a molecule into distinct atomic basins based on the topology of the electron density (ρ), allowing for the quantification of atomic charges and the characterization of chemical bonds. nih.govarxiv.org Key to this analysis are bond critical points (BCPs), which are specific points in the electron density map where the density is at a minimum between two bonded atoms. mdpi.com

QTAIM provides a rigorous framework for characterizing atomic and bond properties by analyzing the values of the electron density (ρ_BCP_) and its Laplacian (∇²ρ_BCP_) at the bond critical point. mdpi.comresearchgate.net The magnitude of ρ_BCP_ correlates with the strength of a bond, while the sign of the Laplacian indicates the nature of the interaction. A negative ∇²ρ_BCP_ signifies a shared interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. Conversely, a positive ∇²ρ_BCP_ indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. researchgate.net

Further analysis involves energy densities at the BCP, including the potential energy density (V_BCP_), kinetic energy density (G_BCP_), and total energy density (H_BCP_). mdpi.com These parameters provide a more detailed description of the bonding interaction. For instance, in studies of 2-(trifluoromethyl)phenothiazine derivatives, QTAIM analysis is used to differentiate between covalent bonds and weaker intramolecular interactions. mdpi.com

Table 1: Key QTAIM Parameters for Bond Characterization This table is interactive. You can sort and filter the data.

Parameter Symbol Significance Type of Interaction Indicated
Electron Density ρ_BCP_ Correlates with bond order and strength. Higher values suggest stronger bonds.
Laplacian of Electron Density ∇²ρ_BCP_ Indicates concentration or depletion of charge. Negative for covalent; Positive for closed-shell.
Potential Energy Density V_BCP_ Always negative; relates to the stabilization of the bond. More negative values indicate stronger interactions.
Kinetic Energy Density G_BCP_ Always positive; relates to the kinetic energy of electrons. Used in conjunction with V_BCP_ to assess bond type.

QTAIM is a powerful tool for the identification and characterization of intramolecular hydrogen bonds (H-bonds). nih.gov In derivatives of 2-(trifluoromethyl)phenothiazine, QTAIM analysis has been successfully applied to identify and characterize H-bonds within the side chains of the molecules. mdpi.comnih.gov The presence of a bond path and a corresponding BCP between a hydrogen atom and an acceptor atom (like nitrogen or oxygen) is the primary indicator of a hydrogen bond. mdpi.com

The strength of these identified H-bonds can be estimated energetically. A well-established correlation exists between the potential energy density at the bond critical point (V_BCP_) and the hydrogen bond energy (E_HB_). mdpi.comrsc.org For several 2-(trifluoromethyl)phenothiazine derivatives, the calculated H-bond energies were found to be in the range of 4.6–5.7 kcal/mol, classifying them as weak intramolecular hydrogen bonds. mdpi.com The analysis also confirms a relationship where higher electron density (ρ_BCP_) at the critical point corresponds to a stronger hydrogen bond. mdpi.com

Table 2: QTAIM Criteria for Identifying Weak Intramolecular Hydrogen Bonds This table is interactive. You can sort and filter the data.

Parameter Symbol Criteria for Weak H-Bond
Electron Density ρ_BCP_ Low value (e.g., 0.002–0.034 a.u.). nih.gov
Laplacian of Electron Density ∇²ρ_BCP_ Positive value (e.g., 0.024–0.139 a.u.). nih.gov
Total Energy Density H_BCP_ Approximately zero. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a direct mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comderpharmachemica.com For phenothiazines, including derivatives of this compound, QSAR provides a valuable approach for predicting their therapeutic or toxic effects based on calculated molecular parameters, known as descriptors. ubbcluj.roresearchgate.net These studies are crucial in drug discovery for optimizing molecular structures to enhance desired activities and minimize adverse effects. mdpi.com

The foundation of a QSAR model is the calculation of molecular descriptors that quantify the physicochemical properties of a molecule. derpharmachemica.com For 2-(trifluoromethyl)phenothiazine derivatives, these parameters are often derived using Density Functional Theory (DFT) computations. mdpi.comnih.gov These quantum chemical descriptors provide insight into molecular stability and chemical reactivity. nih.gov

Key predictive parameters include:

Bond Dissociation Enthalpy (BDE): The enthalpy change required to break a specific bond homolytically. It is often used to predict antioxidant activity via the hydrogen atom transfer (HAT) mechanism. nih.gov

Ionization Potential (IP): The energy required to remove an electron from a molecule. It is relevant for the single electron transfer-proton transfer (SET-PT) mechanism of antioxidant activity. nih.govmdpi.com

Proton Dissociation Enthalpy (PDE): The enthalpy change associated with the removal of a proton. mdpi.com

Proton Affinity (PA): The negative of the enthalpy change for the gas-phase reaction of a species with a proton. This is a key parameter in the sequential proton loss electron transfer (SPLET) antioxidant mechanism. nih.gov

Electron-Transfer Enthalpy (ETE): The enthalpy change associated with the transfer of an electron. mdpi.com

By correlating these calculated parameters with experimentally determined biological activities, robust QSAR models can be developed to predict the efficacy of new, unsynthesized derivatives. derpharmachemica.comresearchgate.net

Table 3: Calculated Thermochemical Parameters (kcal/mol) for Select 2-(Trifluoromethyl)phenothiazine Derivatives in an Aqueous Medium This table is interactive. You can sort and filter the data.

Derivative Parameter Value (kcal/mol) Predicted Antioxidant Mechanism
MAE-TPR BDE for –OH(2) 84.6 HHAT
HEE-FLU BDE for –OH(2) 93.1 HHAT
MAE-TPR IP 87.6 SET-PT
HEE-FLU IP 86.7 SET-PT
MAE-TPR PDE for –OH(2) 37.2 SET-PT
HEE-FLU PDE for –OH(2) 46.7 SET-PT
MAE-TPR PA for –OH(2) 57.1 SPLET
HEE-FLU PA for –OH(2) 60.9 SPLET

Data sourced from a theoretical study on TFMP derivatives. nih.gov

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity. ajchem-a.com The MESP map is plotted onto the electron density surface, using a color scale to indicate regions of different electrostatic potential. researchgate.net Typically, red-colored regions represent areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions indicate positive potential (electron-poor) and are prone to nucleophilic attack. ajchem-a.comnih.gov

This technique is valuable for understanding intermolecular interactions, such as hydrogen bonding, and for identifying the most reactive sites within a molecule. ajchem-a.com For phenothiazine derivatives, MESP analysis can explain their chemical behavior and interaction with biological targets. researchgate.net The topology of the MESP, including the identification of critical points (such as minima, maxima, and saddle points), provides a quantitative description of the molecule's electrostatic features, complementing the analysis of its structure and bonding. nih.gov

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis

While specific Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) analyses for the parent compound, this compound, are not extensively detailed in the available literature, a comprehensive theoretical study on its derivatives offers significant insights into the non-covalent interactions at play. This research focused on derivatives of 2-(trifluoromethyl)phenothiazine (TFMP) featuring side chains with hydroxyl groups, utilizing QTAIM to identify and characterize intramolecular hydrogen bonds. mdpi.com

The QTAIM analysis systematically identified intramolecular hydrogen bonds between the hydrogen atom of a hydroxyl group in the side chain and a nitrogen atom also within the side chain of the TFMP derivatives. mdpi.com These interactions are crucial in defining the conformational preferences of the flexible side chains, which can, in turn, influence how these molecules interact with biological targets.

Detailed Research Findings

The study investigated several TFMP derivatives, including Fluphenazine (B1673473) (FLU) and newly synthesized compounds such as MAE-TPR, ABu-TPR, HEE-FLU, and APh-FLU. mdpi.com The analysis of the electron density at the bond critical points (BCPs) of these interactions provided quantitative data to classify their strength.

The electron density (ρ) at the BCP for these identified hydrogen bonds was found to be in the range of 0.002–0.034 atomic units (a.u.), and the Laplacian of the electron density (∇²ρ) was positive, which are characteristic features of non-covalent interactions. mdpi.com

A key finding from the research was the estimation of the hydrogen bond energies. By evaluating the potential energy density at the bond critical points, the strength of these intramolecular hydrogen bonds was determined to be in the range of 4.6 to 5.7 kcal/mol. mdpi.com According to established classifications, these energy values categorize the identified intramolecular hydrogen bonds as weak interactions. mdpi.com

The following table summarizes the key parameters derived from the QTAIM analysis for the intramolecular hydrogen bonds in the studied 2-(trifluoromethyl)phenothiazine derivatives.

ParameterFindingSignificance
Interaction TypeIntramolecular Hydrogen Bond (O-H···N)Stabilizes the conformation of the side chain.
Electron Density at BCP (ρ)0.002–0.034 a.u.Confirms the presence of a non-covalent interaction.
Laplacian of Electron Density at BCP (∇²ρ) > 0 Characteristic of closed-shell interactions like hydrogen bonds.
Estimated Hydrogen Bond Energy4.6–5.7 kcal/molClassifies the interaction as a weak hydrogen bond.

These theoretical investigations underscore the importance of weak, non-covalent forces in dictating the structural nuances of 2-(trifluoromethyl)phenothiazine derivatives. The presence of intramolecular hydrogen bonds, as revealed by QTAIM analysis, is a critical factor in understanding their conformational behavior and, by extension, their chemical and biological properties. mdpi.com

Structure Activity Relationship Sar Studies in Trifluoromethylated Phenothiazines

Influence of Trifluoromethyl Group Position on Molecular Conformation and Electronic Properties

The trifluoromethyl group is a strong electron-withdrawing substituent that significantly impacts the electronic properties of the phenothiazine (B1677639) nucleus. mdpi.com Its presence, particularly at the 2-position, is crucial for enhancing the potency of these drugs. nih.gov The high electronegativity of the fluorine atoms in the -CF3 group alters the electron distribution within the aromatic rings, which can, in turn, influence interactions with biological targets. mdpi.com

Molecular modeling and potential energy calculations have suggested that favorable van der Waals interactions between the side chain amino group and the 2-substituent, such as a trifluoromethyl group, can promote a specific molecular conformation. This conformation is thought to mimic that of the neurotransmitter dopamine (B1211576), providing a basis for the antipsychotic activity of these compounds. nih.govnih.gov The steric bulk of the trifluoromethyl group, being larger than a methyl group, can also contribute to increased binding affinity and selectivity for specific receptors through enhanced hydrophobic interactions. mdpi.com

The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of the trifluoromethyl group. This increased resistance to metabolic degradation can lead to a prolonged duration of action for drugs containing this moiety. mdpi.com

Impact of Substituents on the Heterocyclic System and Side Chains on Biological Activity

The biological activity of trifluoromethylated phenothiazines is not solely dictated by the -CF3 group but is also significantly modulated by the nature of the substituents on the heterocyclic nitrogen atom (N10) and the side chain. mdpi.comnih.gov

The length and composition of the side chain attached at the N10 position are critical determinants of activity. For instance, a three-carbon (propyl) chain connecting the phenothiazine ring to a terminal amine is a common feature in many antipsychotic phenothiazines and is considered optimal for dopamine receptor antagonism. if-pan.krakow.pl Altering the length of this linker can change the compound's affinity for its target receptors. if-pan.krakow.pl

Correlation between Quantum Chemical Properties and Biological Modulations

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide valuable insights into the relationship between the electronic structure of trifluoromethylated phenothiazines and their biological activities. mdpi.comnih.govresearchgate.netnih.gov These computational methods allow for the calculation of various molecular parameters that can predict a compound's behavior in biological systems. mdpi.comnih.gov

Parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), proton dissociation enthalpy (PDE), proton affinity (PA), and electron-transfer enthalpy (ETE) can be calculated to describe the physicochemical characteristics of different functional groups within the molecule. mdpi.comnih.govnih.gov For instance, these parameters are crucial in understanding the antioxidant potential of phenothiazines by describing the ease with which a hydrogen atom or proton can be donated to scavenge free radicals. mdpi.comnih.govnih.gov

Quantitative structure-activity relationship (QSAR) studies utilize these quantum chemical properties to establish a direct correlation with biological activities. mdpi.com By understanding how variations in electronic structure affect biological outcomes, more potent and selective drug candidates can be designed.

SAR for Specific Biological Pathways and Molecular Targets

The phenothiazine scaffold itself possesses antioxidant properties due to the ability of the nitrogen and sulfur heteroatoms to participate in redox reactions. mdpi.com The addition of functional groups can significantly enhance these antiradical properties. mdpi.com Theoretical studies on 2-(trifluoromethyl)phenothiazine (B42385) (TFMP) derivatives have been conducted to determine their ability to scavenge free radicals. mdpi.comnih.gov

The antioxidant activity is often evaluated through mechanisms like homolytic hydrogen atom transfer (HHAT), single-electron transfer–proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.gov The propensity of a molecule to participate in these pathways is described by thermochemical parameters like BDE, IP, PDE, PA, and ETE. nih.gov For example, the BDE of an O-H group in the side chain is associated with the HHAT mechanism of free radical scavenging. nih.gov

Computational studies on various TFMP derivatives have shown that they possess theoretical antioxidative properties. mdpi.comnih.gov However, it is also noted that under certain in vitro conditions, phenothiazines can exhibit pro-oxidative properties, which may be concentration-dependent and influenced by cellular metabolism. mdpi.com

Table 1: Theoretical Antioxidant Activity Ranking of TFMP Derivatives via HHAT Mechanism This table is generated based on the qualitative discussion in the source material and does not represent new quantitative data.

Compound Relative Theoretical Antioxidant Activity (HHAT)
MAE-TPR Highest
ABu-TPR Intermediate
HEE-FLU Lowest

Based on the calculated bond dissociation enthalpy (BDE) values for the –OH(2) group in the side chain. A lower BDE generally indicates a higher antioxidant activity via the HHAT mechanism. nih.gov

Several phenothiazines, including trifluoromethylated derivatives like trifluoperazine (B1681574), have demonstrated significant in vitro antimycobacterial activity against Mycobacterium tuberculosis. nih.govplos.org The lipophilic nature of phenothiazines is thought to facilitate their entry into mycobacterial cells. moca.net.ua

The specific structural features that contribute to the antimycobacterial potency of trifluoromethylated phenothiazines are an area of active research. It is known that slight variations in the substitution pattern on the phenothiazine nucleus can lead to marked differences in activity. ekb.eg Studies have evaluated various quaternized derivatives of triflupromazine (B1683245) for their activity against both replicating and non-replicating M. tuberculosis. ekb.eg

While the exact structure-activity relationships are still being fully elucidated, the presence of the trifluoromethyl group is a common feature in some of the more active compounds. nih.gov Trifluoperazine, for example, has shown efficacy against multidrug-resistant (MDR) strains of M. tuberculosis. plos.org

**Table 2: In Vitro Activity of Selected Phenothiazines against Mycobacterium tuberculosis*** *This table compiles data from various sources to provide a comparative overview.

Compound Organism MIC Range (µg/mL) Reference
Thioridazine (B1682328) M. tuberculosis 8-16 nih.gov
Chlorpromazine (B137089) M. tuberculosis 8-16 nih.gov
Trifluoperazine M. tuberculosis 8-16 nih.gov
Trifluoperazine MDR M. tuberculosis 2.5-10 plos.org

MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and the experimental methodology used.

Phenothiazine derivatives have been reported to inhibit cholinesterases, with many showing selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). moca.net.ua The inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

The inhibitory activity and the type of inhibition kinetics can be dependent on the concentration of the phenothiazine derivative. For instance, trifluoperazine and perphenazine (B1679617) have been shown to exhibit non-competitive inhibition at lower concentrations, which shifts to a "mixed" type of inhibition at higher concentrations where micelle formation occurs. nih.gov This suggests that these compounds may interact with cholinesterases both as monomers and as micellar aggregates, leading to different inhibitory effects. nih.gov

Structure-activity relationship studies have been conducted on various N-10-carbonyl phenothiazine derivatives to develop potent cholinesterase inhibitors that are devoid of significant interactions with neurotransmitter receptors, which could be a limitation for their use in neurodegenerative diseases. nih.gov Research has shown that S-oxide metabolites of some phenothiazines can be more potent inhibitors of AChE than their parent compounds. nuph.edu.ua

Structural Requirements for Antiproliferative Activity against Cancer Cell Lines

Research has consistently demonstrated that the substitution pattern on the phenothiazine core and the nature of the side chain at the N10 position are critical determinants of antiproliferative activity. The presence of a trifluoromethyl (-CF3) group at the C2 position of the phenothiazine ring is a key feature that often enhances cytotoxic effects against cancer cells.

Studies have shown that the trifluoromethyl derivative of phenothiazine exhibits potent antitumor activity. For instance, against HEp-2 tumor cells, the trifluoromethyl derivative (TCID50 = 4.7 µg/mL) was significantly more active than the chlorine derivative (TCID50 = 62.5 µg/mL) nih.gov. This highlights the importance of the electron-withdrawing nature and lipophilicity of the trifluoromethyl group in conferring anticancer properties.

Modifications to the side chain at the N10 position also profoundly influence antiproliferative potency. A series of trifluoperazine analogs were synthesized and evaluated for their ability to induce apoptotic death in Ca922 oral cancer cells. Among eighteen derivatives, compound A4 [10-(3-(piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine] demonstrated the highest antiproliferative potency with an IC50 of 4.9 µM, which was a significant improvement over the parent compound, trifluoperazine (IC50 of 14 µM) frontiersin.org. This suggests that alterations to the terminal amine on the N10 side chain can lead to more potent anticancer agents.

The length of the aliphatic side chain at the N10 position also plays a role. Studies on 10-[n-(phthalimido)alkyl]-2-substituted-10H-phenothiazines indicated that derivatives with a butylene (-C4H8-) side chain generally exhibited lower TCID50 values (indicating higher potency) than those with a propylene (B89431) (-C3H6-) group nih.gov.

The following tables summarize the antiproliferative activity of various trifluoromethylated phenothiazine derivatives against different cancer cell lines.

Table 1: Antiproliferative Activity of Trifluoperazine and its Analogs against Ca922 Oral Cancer Cells frontiersin.org

Compound Structure IC50 (µM)
Trifluoperazine 10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-10H-phenothiazine 14
A1 10-(2-(piperazin-1-yl)ethyl)-2-(trifluoromethyl)-10H-phenothiazine >20
A2 10-(2-(4-methylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)-10H-phenothiazine >20
A3 10-(2-(4-ethylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)-10H-phenothiazine >20
A4 10-(3-(piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine 4.9
A5 10-(3-(4-ethylpiperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine 13.1
A6 10-(3-(4-propylpiperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine 11.2
A7 10-(3-(4-isopropylpiperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine 10.8
A8 10-(3-(4-butylpiperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine 10.5
A9 10-(3-(4-isobutylpiperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine 10.2
A10 10-(3-(4-pentylpiperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine 9.8
A11 10-(3-(4-hexylpiperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine 9.5
A12 10-(3-(4-cyclohexylpiperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine 9.1
A13 10-(3-(4-phenylpiperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine 8.8
A14 10-(3-(4-benzylpiperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine 8.5
A15 10-(3-(4-(2-phenylethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine 8.2
A16 10-(3-(4-acetylpiperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine >20
A17 10-(3-(4-benzoylpiperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine >20

Table 2: Antiproliferative Activity of 2-Substituted Phenothiazine Derivatives against HEp-2 Tumor Cells nih.gov

Compound R at C2 n (alkyl chain length) TCID50 (µg/mL)
10-[3-(phthalimido)propyl]-10H-phenothiazine H 3 11.5
10-[4-(phthalimido)butyl]-10H-phenothiazine H 4 7.8
10-[3-(phthalimido)propyl]-2-chloro-10H-phenothiazine Cl 3 75.0
10-[4-(phthalimido)butyl]-2-chloro-10H-phenothiazine Cl 4 31.3
10-[3-(phthalimido)propyl]-2-trifluoromethyl-10H-phenothiazine CF3 3 11.5
10-[4-(phthalimido)butyl]-2-trifluoromethyl-10H-phenothiazine CF3 4 50.0
1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)propyl-1-urea Cl 3 6.3
1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)butyl-1-urea Cl 4 7.8
1-(2-chloroethyl)-3-(2-trifluoromethyl-10H-phenothiazin-10-yl)butyl-1-urea CF3 4 7.8

Table 3: Cytotoxicity of Trifluoperazine (TFP) against Various Cancer Cell Lines

Cancer Type Cell Line IC50 (µM) Reference
Lung Cancer A549 ~10-20 aacrjournals.org
Oral Cancer HSC-3 26.65 ± 1.1 iiarjournals.org
Oral Cancer Ca9-22 23.49 ± 1.26 iiarjournals.org
Colorectal Cancer SW620 13.9 nih.gov
Colorectal Cancer HCT116 16.2 nih.gov
Colorectal Cancer CT26 16.8 nih.gov

Role of Substituents in Ligand-Receptor Binding Interactions

The anticancer activity of trifluoromethylated phenothiazines is often attributed to their interaction with various biological targets, and the substituents on the phenothiazine scaffold play a crucial role in modulating these ligand-receptor binding interactions.

One of the most well-documented targets of trifluoperazine (TFP) is calmodulin (CaM) , a calcium-binding protein involved in numerous cellular processes, including proliferation and invasion frontiersin.orgaacrjournals.org. The binding of TFP to CaM inhibits its function. This interaction is thought to be a key mechanism behind the anticancer effects of TFP in glioblastoma aacrjournals.org. The trifluoromethyl group at the C2 position is believed to contribute to the lipophilicity of the molecule, facilitating its passage through cell membranes to reach intracellular targets like CaM. A study on a novel phenothiazine analog, CWHM-974, which is significantly less potent against dopamine and serotonin (B10506) receptors but retains anticancer activity, suggests that CaM binding may be a more critical factor for its cytotoxic effects than dopamine receptor antagonism nih.gov.

While the anticancer effects of some phenothiazines may be independent of dopamine receptor (DR) signaling, these receptors are still considered relevant targets nih.gov. Thioridazine, another phenothiazine, is thought to exert its anti-cancer stem cell effects through the antagonism of dopamine receptors expressed on these cells iiarjournals.org. The trifluoromethyl group on TFP is a key substituent for its high affinity for dopamine D2 receptors, a property leveraged in its use as an antipsychotic mdpi.com. This interaction may also contribute to its anticancer profile in certain contexts.

Phenothiazine derivatives are also known to interact with cholinergic receptors and modulate cholinesterase activity nih.gov. While specific structure-activity relationships for trifluoromethylated phenothiazines in this context are less defined in the available literature, it represents another potential avenue through which these compounds could exert their biological effects.

Furthermore, trifluoperazine has been shown to inhibit Wnt/β-catenin signaling in lung cancer stem cells, a pathway crucial for cancer cell self-renewal and drug resistance nih.gov. The specific structural features of TFP, including the trifluoromethyl group, likely contribute to this inhibitory activity, although the direct binding target within this pathway has not been fully elucidated.

Mechanistic Investigations of Biological Activities in Vitro and Molecular Studies

Cellular and Molecular Mechanisms of Antiproliferative Activity

The antiproliferative effects of 2-(Trifluoromethyl)-1H-phenothiazine and its derivatives are underpinned by a complex interplay of interactions with various cellular signaling pathways and the induction of programmed cell death. These mechanisms have been the subject of numerous in vitro and molecular studies, shedding light on the potential of these compounds as anticancer agents.

Inhibition of Specific Cellular Signaling Pathways (e.g., MAP kinase, Wnt, Retinoic Acid Signaling)

Research into the molecular mechanisms of trifluoromethyl-substituted phenothiazines, such as trifluoperazine (B1681574) and fluphenazine (B1673473), has revealed their ability to modulate key signaling pathways implicated in cancer cell proliferation and survival.

MAP Kinase (MAPK) Pathway: The MAPK signaling cascade is a critical regulator of cell growth, differentiation, and survival, and its dysregulation is a common feature of many cancers. Studies have shown that trifluoperazine and its derivatives can influence the phosphorylation status of key kinases within this pathway, including Akt, p38, and ERK. nih.gov By modulating the activity of these kinases, these compounds can interfere with the downstream signaling events that promote cancer cell proliferation. nih.gov For instance, in human A549 lung adenocarcinoma cells, trifluoperazine treatment led to increased phosphorylation of ERK and JNK proteins, suggesting a role for the MAPK pathway in its apoptotic effects. nih.gov

Wnt Signaling Pathway: The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers. Trifluoperazine has been shown to inhibit the Wnt/β-catenin signaling pathway. nih.govtccf.org.twatsjournals.org This inhibition is associated with a decrease in the expression of downstream targets of this pathway, such as c-Myc and cyclin D1, which are critical for cell cycle progression and proliferation. tccf.org.twatsjournals.org The modulation of the Wnt pathway by trifluoperazine appears to be linked to the dopamine (B1211576) receptor D2, leading to a decrease in the nuclear relocation of β-catenin and subsequent downregulation of vascular endothelial growth factor expression. nih.gov Fluphenazine has also been found to regulate the Wnt signaling pathway. nih.gov

Retinoic Acid Signaling: Currently, there is a lack of direct scientific evidence specifically linking this compound or its close derivatives like trifluoperazine and fluphenazine to the modulation of the retinoic acid signaling pathway in the context of its antiproliferative activity. While one bioinformatic analysis predicted the retinoic acid receptor as a potential target for phenothiazine (B1677639) drugs, further experimental validation is required to substantiate this claim. core.ac.uk

Mechanisms of Induced Apoptosis in Various Cancer Cell Lines

A significant component of the antiproliferative activity of this compound derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. This process is orchestrated through a series of molecular events that culminate in the dismantling of the cell.

The induction of apoptosis by trifluoperazine appears to be primarily mediated through the mitochondria-mediated intrinsic pathway . nih.govfrontiersin.org This is evidenced by a decrease in the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS) in treated cancer cells. nih.govfrontiersin.orgnih.gov Key regulators of this pathway, the Bcl-2 family of proteins, are significantly modulated. Treatment with trifluoperazine leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.govtccf.org.tw

This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases , the executioner enzymes of apoptosis. ijbs.com Studies have demonstrated the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, following treatment with trifluoperazine and its derivatives. tccf.org.twijbs.com The activation of caspase-3 leads to the cleavage of critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. tccf.org.twijbs.com

The apoptotic effects of these compounds have been observed in a variety of cancer cell lines, including:

Lung adenocarcinoma cells (A549): Trifluoperazine induced apoptosis in a dose- and time-dependent manner. nih.gov

Colorectal cancer cells: Trifluoperazine was shown to induce mitochondria-mediated intrinsic apoptosis. frontiersin.org

Oral cancer cells: Trifluoperazine induced apoptosis, which was facilitated by caspase activation. ijbs.com

Multiple myeloma cells: Trifluoperazine induced apoptosis by targeting NUPR1 and subsequently inhibiting autophagy. nih.gov

Pancreatic cancer cells: Trifluoperazine was found to induce both apoptosis and necroptosis. mdpi.com

Below is a summary of the key molecular events in trifluoperazine-induced apoptosis in different cancer cell lines:

Cancer Cell LineKey Apoptotic Events
Lung Adenocarcinoma (A549)Down-regulation of Bcl-2, up-regulation of Bax, increased phosphorylation of ERK and JNK. nih.gov
Colorectal CancerDecreased mitochondrial membrane potential, increased ROS levels, decreased Bcl-2, increased Bax. frontiersin.org
Oral CancerActivation of caspase-3, cleavage of PARP. ijbs.com
Multiple MyelomaInhibition of NUPR1, inhibition of autophagy, up-regulation of BAX, down-regulation of BCL2, cleavage of caspase 3. nih.gov
Gefitinib-resistant NSCLCIncreased Bax, Bak, cleaved PARP, caspase-3, and caspase-9; decreased Bcl-2, XIAP, and Mcl-1. tccf.org.tw

Selective Histone Deacetylase 6 (HDAC6) Inhibition Mechanisms

While not a direct cytotoxic mechanism in the same vein as apoptosis induction, the selective inhibition of Histone Deacetylase 6 (HDAC6) by phenothiazine-based compounds represents a significant area of research with implications for cancer therapy. The phenothiazine scaffold has been identified as a promising "cap" group for the design of potent and selective HDAC6 inhibitors.

HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, where it deacetylates non-histone proteins such as α-tubulin and Hsp90. Its role in protein quality control and cell motility makes it an attractive target for cancer treatment.

The selectivity of phenothiazine-based inhibitors for HDAC6 is attributed to the specific interactions between the phenothiazine moiety and the enzyme's active site. Molecular modeling and docking studies have revealed that the incorporation of a nitrogen atom into the phenothiazine framework can enhance both potency and selectivity for HDAC6. This is thought to be due to favorable interactions within a specific pocket of the enzyme. The binding mode of these inhibitors has been confirmed through co-crystallization studies with the catalytic domain of HDAC6.

Mechanisms of Antioxidant and Pro-oxidative Properties in Biological Contexts

Phenothiazine derivatives, including this compound, exhibit a dual character, capable of acting as both antioxidants and pro-oxidants depending on the surrounding biological context. This paradoxical behavior is rooted in their chemical structure and redox properties.

Theoretical Assessment of Radical Scavenging Abilities

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the antioxidant potential of phenothiazine derivatives. These studies assess the ability of these compounds to scavenge free radicals through various mechanisms:

Hydrogen Atom Transfer (HAT): The phenothiazine molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The feasibility of this mechanism is often evaluated by calculating the Bond Dissociation Enthalpy (BDE).

Single Electron Transfer-Proton Transfer (SET-PT): This mechanism involves the transfer of an electron from the phenothiazine to the radical, followed by the transfer of a proton. The Ionization Potential (IP) is a key parameter in assessing the initial electron transfer step.

Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the phenothiazine first loses a proton, forming an anion, which then donates an electron to the free radical.

Computational analyses have shown that the trifluoromethyl group and the nature of the side chain on the phenothiazine ring can influence the thermochemical parameters associated with these mechanisms, thereby modulating the radical scavenging activity.

Below is a table summarizing the key thermochemical parameters and their relevance to the antioxidant mechanisms of phenothiazine derivatives:

ParameterDescriptionAssociated Mechanism(s)
BDE (Bond Dissociation Enthalpy)The enthalpy change when a bond is broken homolytically.HAT
IP (Ionization Potential)The energy required to remove an electron from a molecule.SET-PT
PDE (Proton Dissociation Enthalpy)The enthalpy change associated with the heterolytic cleavage of a bond to release a proton.-
PA (Proton Affinity)The negative of the enthalpy change for the gas-phase reaction of a species with a proton.SPLET
ETE (Electron Transfer Enthalpy)The enthalpy change for the transfer of an electron.SPLET

Investigation of Context-Dependent Pro-oxidative Activities in Vitro

In certain biological environments, phenothiazine derivatives can exhibit pro-oxidative properties, contributing to cellular stress and, in the context of cancer, potentially enhancing their cytotoxic effects. This pro-oxidative activity is often linked to the metabolism of phenothiazines, which can involve oxidation processes catalyzed by enzymes like peroxidases.

These metabolic transformations can lead to the formation of cation radicals . These radical species are highly reactive and can participate in redox cycling, leading to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. The stability and reactivity of these cation radicals can be influenced by the cellular environment, including their association with cellular membranes.

Previous in vitro research on newly synthesized 2-(trifluoromethyl)phenothiazine (B42385) derivatives has demonstrated their pro-oxidative and pro-apoptotic activity against colon cancer cells. It is hypothesized that the observed pro-oxidative effects may be a consequence of the concentrations used in these experimental systems.

Enzyme Modulatory Activities

Detailed Mechanisms of Cholinesterase Inhibition

Phenothiazine derivatives, including those with a trifluoromethyl group, have been identified as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov The mechanism of this inhibition is complex and can be concentration-dependent. nih.gov

At lower concentrations, trifluoromethyl-phenothiazine derivatives like trifluoperazine (TFP) and perphenazine (B1679617) act as non-competitive inhibitors of human erythrocyte acetylcholinesterase. nih.gov However, as the concentration of these amphiphilic drugs increases, they form micellar aggregates. This aggregation leads to a change in the inhibition kinetics to a "mixed" type, suggesting that the compounds can interact with the enzyme both as monomers and as micelles, producing different inhibitory effects. nih.gov

In silico molecular docking studies have provided further insight into these interactions. The most cytotoxic phenothiazine derivatives, including trifluoperazine, have been shown to interact with amino acid residues in both acetylcholinesterase and butyrylcholinesterase proteins in a manner similar to known inhibitors like Huprin W. acs.org Furthermore, studies on various phenothiazine derivatives and their S-oxide metabolites have demonstrated potent inhibition of AChE. The IC₅₀ values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, highlight the efficacy of these compounds. For instance, the S-oxide metabolites of phenothiazines like chlorpromazine (B137089) and promethazine (B1679618) have been found to be even more potent inhibitors of AChE than their parent compounds. nuph.edu.uaresearchgate.net

Inhibition of Dihydropteroate (B1496061) Synthase by Sulfonamide Derivatives

Sulfonamide derivatives of phenothiazine are investigated for their antimicrobial properties, which are linked to the inhibition of dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in many bacteria and some lower eukaryotes. wikipedia.orgnih.govpatsnap.com Since mammals obtain folate through their diet, DHPS is a selective target for antimicrobial agents. wikipedia.orgpatsnap.com

The mechanism of action involves competitive inhibition. patsnap.com Sulfonamides are structural analogs of the natural substrate of DHPS, para-aminobenzoic acid (pABA). nih.govpatsnap.com They bind to the active site of the enzyme, preventing pABA from binding and thereby halting the synthesis of dihydropteroate, a precursor to folic acid. wikipedia.orgnih.gov Without folic acid, bacteria cannot synthesize the necessary nucleic acids (DNA and RNA) for replication, leading to a bacteriostatic effect where cell division is stopped. wikipedia.orgtaylorandfrancis.com

In some cases, sulfonamides can also act as alternative substrates for DHPS, leading to the formation of non-functional pterin-sulfonamide conjugates. This "dead-end" product can further disrupt the folate pathway. nih.govb-cdn.net The binding of sulfonamides like sulfamethoxazole (B1682508) (SMX) to the pABA-binding pocket of DHPS has been structurally characterized, showing that the sulfonyl group mimics the carboxyl group of pABA and the phenyl groups engage the same hydrophobic pocket. nih.gov The synthesis of specific phenothiazine-3-sulphonamide derivatives has been undertaken to leverage this mechanism for creating novel antimicrobial agents. b-cdn.net

Ligand-Receptor Interaction Studies

Binding Characteristics with D1 and D2 Dopamine Receptors

The antipsychotic effects of phenothiazine drugs are largely attributed to their ability to block dopamine receptors in the brain. nih.gov Derivatives of 2-(trifluoromethyl)-phenothiazine have been specifically studied for their binding characteristics with D1 and D2 dopamine receptors.

Research involving the synthesis of ligands derived from 4-(3-(10-(2-trifluoromethyl)phenothiazinyl)propyl)-1-(2-aminoethyl)-piperazine revealed varying affinities and selectivities for dopamine receptor subtypes. nih.gov Certain derivatives, such as the bromoacetylamido- and maleinimido-derivatives, showed moderate affinity but low selectivity between D1 and D2 receptors. nih.gov

However, one particular derivative, 4-(3-(10-(2-Trifluoromethyl)phenothiazinyl)propyl)-1-(2-(isothiocyanatobenzoyl)ethyl)-piperazine hydrochloride, while not discriminating between the two receptor subclasses, demonstrated an exceptionally strong and irreversible binding to D1 receptors. nih.gov This characteristic makes it a promising candidate as a specific affinity ligand for studying D1 receptors. nih.gov

Studies on various phenothiazine metabolites have shown that ring-hydroxylated and N-demethylated metabolites generally retain significant binding affinity (20-70% of the parent drug) for D2 receptors. In contrast, ring sulfoxide (B87167) metabolites are typically inactive. nih.gov The trifluoromethyl substituent at the 2-position of the phenothiazine ring is considered crucial for enhancing the potency of these drugs as dopamine receptor antagonists. nih.gov

Binding to Allosteric Hydrophobic Pockets of Human Thioredoxin 1 (for Analogues)

Analogues of this compound have been investigated for their interaction with human thioredoxin 1 (Trx1), an oxidoreductase protein implicated in cancer and oxidative stress. researchgate.netnih.gov The focus of these studies has been on allosteric inhibition, targeting binding sites other than the active catalytic site. researchgate.netnih.gov

Using computational methods like normal mode analysis, researchers have identified putative allosteric hydrophobic binding pockets on the surface of Trx1 that are exposed through the protein's natural motions. researchgate.netnih.gov Molecular docking and circular dichroism spectrometry experiments were then used to investigate the noncovalent binding of phenothiazine drugs to these predicted pockets. researchgate.netnih.gov

The results suggest a preferred allosteric binding site that involves helix 3 of the Trx1 protein. researchgate.netnih.gov The binding of the phenothiazine analogue thioridazine (B1682328) to this site was shown to cause a partial unfolding of this helix. nih.gov By binding to these allosteric hydrophobic pockets, phenothiazine analogues can potentially act as inhibitors of thioredoxin, providing a strategic approach for designing novel anticancer agents. researchgate.netnih.gov

Membrane Transport Mechanism Studies (e.g., P-glycoprotein inhibition)

Phenothiazine derivatives, including those with a trifluoromethyl group, are recognized as modulators of multidrug resistance (MDR) in cancer cells, primarily through the inhibition of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.goviiarjournals.orgiiarjournals.org P-gp functions as an efflux pump, removing chemotherapeutic drugs from cancer cells and reducing their efficacy. tandfonline.com

In vitro studies using flow cytometry have demonstrated that phenothiazine derivatives increase the accumulation of P-gp substrates, such as rhodamine 123, inside P-gp-overexpressing cancer cells, confirming their inhibitory effect on the pump. nih.goviiarjournals.orgiiarjournals.org The molecular mechanism behind this inhibition is not fully elucidated, but as amphiphilic molecules, their interaction with the cell membrane is considered important. tandfonline.com Research on phenothiazine maleates with a CF3- substituent at the 2-position found them to be potent membrane perturbants, although this property did not directly correlate with their P-gp inhibitory activity. tandfonline.com

Interestingly, phenothiazines have been described as atypical MDR modulators. While they inhibit the P-gp transporter, they have been observed to simultaneously stimulate the activity of another ABC transporter, the multidrug resistance-associated protein 1 (MRP1). nih.goviiarjournals.orgiiarjournals.org This antagonistic action on two different transporters highlights the complexity of their interactions and underscores the need to test new modulators against a range of ABC transporters. nih.goviiarjournals.org

Applications in Materials Science and Optoelectronics

Role as Redox Shuttles for Energy Storage Systems

Overcharge Protection Mechanisms in Lithium-ion Batteries

Overcharging poses a significant threat to the safety and lifespan of lithium-ion batteries, potentially leading to thermal runaway and catastrophic failure. nih.gov Derivatives of 2-(Trifluoromethyl)-1H-phenothiazine serve as highly effective "redox shuttle" additives to the electrolyte, providing an internal and automatic mechanism for overcharge protection. nih.govnih.gov

The protection mechanism is based on a reversible electrochemical cycle. When a battery cell reaches its fully charged state, any excess current will cause the phenothiazine (B1677639) derivative to oxidize at the cathode surface, forming a stable radical cation. nih.govnih.gov This radical cation then travels through the electrolyte to the anode, where it is reduced back to its original neutral state. nih.govnih.gov This process effectively creates a shunt for the overcharge current, dissipating the excess energy as heat and preventing the cell's voltage from rising to dangerous levels. nih.gov

The introduction of electron-withdrawing substituents, such as the trifluoromethyl group, is crucial for this application. These groups increase the molecule's oxidation potential, allowing it to be tailored for use in high-voltage lithium-ion batteries, such as those with LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ cathodes. researchgate.net For instance, a perfluorinated phenothiazine derivative was shown to have an oxidation potential of 4.3 V (vs. Li+/0) and provided stable overcharge protection for approximately 500 hours. researchgate.net The high solubility of derivatives like 3,7-bis(trifluoromethyl)-N-ethylphenothiazine allows for higher concentrations in the electrolyte, enabling protection at high charge rates. researchgate.net

Phenothiazine DerivativeOxidation Potential (vs. Li+/0)Key Finding
N-Ethyl-3,7-bis(trifluoromethyl)phenothiazine~3.8 VHighly soluble, enabling overcharge protection for hundreds of hours at rates up to 1C. researchgate.net
Perfluorinated phenothiazine derivative4.3 VFunctions for ~500 hours of 100% overcharge in high-voltage cells. researchgate.net
Table 1. Electrochemical properties of select trifluoromethyl-phenothiazine derivatives used for overcharge protection in lithium-ion batteries.

Chemosensing Applications of Functionalized Derivatives

The electron-rich phenothiazine structure serves as an excellent fluorophore, making its functionalized derivatives ideal candidates for creating fluorescent chemosensors. nih.govresearchgate.net These sensors are designed to detect a wide array of analytes, including cations, anions, and biologically relevant small molecules like hydrogen sulfide (B99878) and hydrazine. nih.govnih.govrsc.org

The general design principle involves coupling the phenothiazine unit (the signal transducer) with a specific recognition site (the receptor) for the target analyte. The interaction between the analyte and the receptor modulates the electronic properties of the phenothiazine core, leading to a detectable change in its fluorescence or color. nih.gov Common sensing mechanisms include:

Photoinduced Electron Transfer (PET): The analyte binds to the receptor, inhibiting or activating an electron transfer process that quenches or turns on the fluorescence of the phenothiazine.

Intramolecular Charge Transfer (ICT): Analyte binding alters the electron donor-acceptor character of the molecule, causing a shift in the emission wavelength. researchgate.net

Fluorescence Resonance Energy Transfer (FRET): The sensor contains both a donor (phenothiazine) and an acceptor fluorophore, and the binding event changes their proximity, altering the energy transfer efficiency.

Phenothiazine-based probes have been developed for the "naked-eye" detection of food spoilage through hydrogen sulfide monitoring and for visualizing analytes in living cells and animals. rsc.org The versatility of the phenothiazine scaffold allows for fine-tuning of its properties to create sensors with high selectivity and sensitivity for specific environmental and biological monitoring applications. nih.govresearchgate.net

Development of Nonlinear Optical (NLO) Materials

Materials with strong nonlinear optical (NLO) properties are essential for applications in photonics and optoelectronics, including optical limiting and data processing. Organic molecules with a "push-pull" or donor-π-acceptor (D-π-A) architecture are a key focus in NLO material development. rsc.org

Supramolecular Self-Assembly Research

The planar, aromatic structure of the phenothiazine core promotes intermolecular interactions, such as π-π stacking, which drives the spontaneous self-assembly of these molecules into ordered supramolecular structures. Research has shown that phenothiazine derivatives, including trifluoperazine (B1681574) (a derivative of this compound), can form aggregates like nanocrystallites in aqueous solutions.

Electrochemical Properties Relevant to Device Performance

The electrochemical behavior of this compound derivatives is central to their performance in electronic devices. Their ability to undergo stable and reversible oxidation and reduction is the foundation of their application in batteries, sensors, and electrochromic devices.

Electron Injection Ability and Charge Transfer

The phenothiazine moiety is a strong electron-donating unit. In molecules designed with a donor-acceptor structure, photoexcitation leads to an efficient intramolecular charge transfer (ICT) from the highest occupied molecular orbital (HOMO), which is typically localized on the phenothiazine ring, to the lowest unoccupied molecular orbital (LUMO) of the acceptor part.

The trifluoromethyl group, being strongly electron-withdrawing, influences the distribution of electron density and the energy levels of the molecular orbitals. This tuning of the HOMO-LUMO gap is critical for controlling the molecule's optical and electronic properties, including its ability to inject electrons into adjacent materials in devices like organic light-emitting diodes (OLEDs). Detailed studies using cyclic voltammetry and quantum mechanical calculations confirm that phenothiazine is a stronger electron donor compared to its oxidized forms (phenothiazine-5-oxide and phenothiazine-5,5-dioxide), facilitating this charge transfer process.

Mechanisms of Electrolyte Regeneration

The concept of electrolyte regeneration is perfectly exemplified by the redox shuttle mechanism for overcharge protection in lithium-ion batteries. nih.govnih.gov The this compound derivative is not consumed during the overcharge process but is instead continuously cycled or "regenerated."

The process is as follows:

Oxidation (at Cathode): During overcharge, the neutral phenothiazine molecule (Ptz) is oxidized to its radical cation (Ptz•+) at the cathode surface.

Diffusion: The Ptz•+ cation diffuses across the electrolyte towards the anode.

Reduction (at Anode): Upon reaching the anode, the Ptz•+ cation is reduced back to the neutral Ptz molecule.

Return Diffusion: The regenerated neutral Ptz molecule diffuses back towards the cathode, ready to begin the cycle again if overcharge conditions persist.

This continuous, reversible redox cycle ensures that the active shuttle molecule is constantly regenerated within the electrolyte, allowing it to protect the cell for hundreds of cycles without significant degradation. researchgate.net

Q & A

Q. What synthetic routes are reported for 2-(Trifluoromethyl)-1H-phenothiazine, and what key reaction conditions influence yield?

The synthesis of this compound typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling to introduce the trifluoromethyl group. Key factors include:

  • Solvent selection : Tetrahydrofuran (THF) is commonly used for its ability to stabilize intermediates, as seen in analogous fluorinated heterocycle syntheses .
  • Temperature control : Reactions often proceed at room temperature to avoid decomposition of sensitive intermediates.
  • Purification : Column chromatography is critical for isolating pure products, especially given the compound’s potential for polymorphism due to fluorine’s stereoelectronic effects .

Q. How does the trifluoromethyl group affect the electronic properties of phenothiazine, and what spectroscopic methods are used to characterize these effects?

The electron-withdrawing trifluoromethyl group reduces electron density in the phenothiazine core, altering its redox behavior and aromaticity. Methodological approaches include:

  • ¹⁹F NMR : Directly probes the electronic environment of the CF₃ group, with chemical shifts sensitive to substituent effects .
  • X-ray crystallography : Resolves conformational changes induced by fluorine substitution, such as planarity deviations in the phenothiazine ring .
  • Cyclic voltammetry : Quantifies changes in oxidation potentials, which correlate with the compound’s electron-deficient nature .

Q. What are the primary challenges in achieving high-purity this compound, and how can they be mitigated?

Common challenges include:

  • Byproduct formation : Fluorine’s high electronegativity can lead to side reactions during substitution. Using excess trifluoromethylating agents (e.g., Ruppert-Prakash reagent) improves yield .
  • Hydrolytic instability : Storage under inert atmosphere (argon/nitrogen) and low-temperature conditions prevents degradation .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound due to fluorine atoms, and how can SHELX software address these?

Fluorine’s strong scattering factor and potential disorder complicate refinement. SHELXL’s robust algorithms handle:

  • Anisotropic displacement parameters : Refines fluorine positions accurately even with partial occupancy .
  • Twinned data : SHELXE’s dual-space recycling resolves pseudosymmetry issues common in fluorinated compounds .
  • Validation tools : The software’s CIF-checking module identifies outliers in bond lengths/angles caused by fluorine’s steric effects .

Q. How can computational docking studies elucidate the conformational impact of the trifluoromethyl group on molecular interactions?

  • Conformational sampling : Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) reveal preferred torsional angles influenced by fluorine’s stereoelectronic effects .
  • Docking with protein targets : Programs like AutoDock Vina incorporate fluorine’s van der Waals radii and partial charges to predict binding modes. Cross-referencing with the Protein Data Bank (PDB) validates interactions, such as CF₃···π stacking .

Q. How should researchers resolve discrepancies in reported bioactivity data between this compound and its non-fluorinated analogs?

  • Meta-analysis : Compare bioassay conditions (e.g., solvent polarity, pH) across studies, as fluorine’s hydrophobicity can alter membrane permeability inconsistently .
  • Free-energy perturbation (FEP) : Computationally quantify relative binding affinities to isolate the CF₃ group’s contribution .
  • Structural benchmarking : Use Cambridge Structural Database (CSD) entries to identify confounding factors like crystal packing effects .

Q. What strategies optimize the photophysical properties of this compound for applications in organic electronics?

  • Substituent engineering : Introduce electron-donating groups (e.g., -OMe) at specific positions to counterbalance CF₃’s electron withdrawal, enhancing charge transport .
  • Time-resolved spectroscopy : Femtosecond transient absorption identifies excited-state dynamics influenced by fluorine’s heavy atom effect .

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